molecular formula C10H16N4O4 B2498072 6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1511744-91-4

6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2498072
CAS RN: 1511744-91-4
M. Wt: 256.262
InChI Key: LUZPUYHNJDQWHR-UHFFFAOYSA-N
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Description

The compound is a type of aminopyrimidine . Aminopyrimidines are pyrimidines in which the hydrogens at certain positions are replaced by other groups .


Molecular Structure Analysis

The compound might be related to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Compounds closely related to the queried molecule have been synthesized for various applications, including as intermediates in the development of novel pharmaceuticals. For instance, Karimian et al. (2017) explored the synthesis of new derivatives of morpholine pyrimidine thiazines, demonstrating the potential of these compounds in creating diverse chemical entities with possible therapeutic applications Karimian, Eshghi, Bakavoli, & Shiri, 2017.

  • Polymer Synthesis : Another significant application is in the field of materials science, where morpholine derivatives are utilized in the synthesis of polymers. Feng et al. (2000) investigated the lipase-catalyzed ring-opening polymerization of morpholine diones, indicating the relevance of these compounds in producing poly(ester amide)s with potential biomedical applications Feng, Klee, Keul, & Höcker, 2000.

Biological Activities

properties

IUPAC Name

6-amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-13-8(11)7(9(16)12-10(13)17)14-2-3-18-6(4-14)5-15/h6,15H,2-5,11H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZPUYHNJDQWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCOC(C2)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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